molecular formula C23H18N2O5S B2996107 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 95225-44-8

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B2996107
CAS No.: 95225-44-8
M. Wt: 434.47
InChI Key: MYNUIQPGOWRDID-UHFFFAOYSA-N
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Description

This compound belongs to a class of anthraquinone-based benzamides, characterized by a 9,10-dihydro-9,10-dioxoanthracene core linked to a substituted benzamide moiety. The dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 4-position of the benzamide distinguishes it from other derivatives. The sulfamoyl group introduces steric bulk and electron-withdrawing effects, which may modulate reactivity and coordination with transition metals.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-25(2)31(29,30)15-12-10-14(11-13-15)23(28)24-19-9-5-8-18-20(19)22(27)17-7-4-3-6-16(17)21(18)26/h3-13H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNUIQPGOWRDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the anthracene derivative: Starting with anthracene, oxidation is performed to introduce the 9,10-dioxo groups, forming 9,10-dioxo-9,10-dihydroanthracene.

    Attachment of the benzamide moiety: The anthracene derivative is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

    Introduction of the dimethylsulfamoyl group: Finally, the dimethylsulfamoyl group is introduced via a sulfonation reaction using dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be further oxidized under strong oxidizing conditions.

    Reduction: The 9,10-dioxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The benzamide and dimethylsulfamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Further oxidized anthracene derivatives.

    Reduction: Hydroxylated anthracene derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes due to its structural similarity to known inhibitors.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell pathways.

    Industry: Utilized in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)-2-Methylbenzamide (Compound 7)
  • Structure : Features a methyl group at the 2-position of the benzamide.
  • Synthesis: Achieved via reaction of 1-aminoanthraquinone with 2-methylbenzoyl chloride (94% yield) or via coupling 2-methylbenzoic acid with DCC/DMAP (24% yield) .
  • Application : Demonstrated as a directing group for γ-C-H functionalization due to its N,O-chelation capability .
N-(5-Chloro-4-Methoxy-9,10-Dioxoanthracen-1-yl)Benzamide (CAS 116-80-3)
  • Structure: Substituted with chloro (Cl) and methoxy (OCH₃) groups on the anthraquinone core.
  • Impact : Chlorine enhances electron-withdrawing effects, while methoxy improves solubility. Used in dye and pharmaceutical intermediates .
N-(9,10-Dioxoanthracen-1-yl)-3-Fluorobenzamide
  • Structure : Fluorine atom at the 3-position of the benzamide.
N,N'-(9,10-Dihydro-4,8-Dihydroxyanthraquinone-1,5-Diyl)Bis[4-Methoxybenzamide]
  • Structure : Bis-benzamide derivative with methoxy groups and hydroxyl substituents.
  • Application : Used as a vat dye (Vat Violet 18), highlighting the role of substituents in color and binding properties .
N-(4-Nitro-9,10-Dioxoanthracen-1-yl)Benzamide (CAS 6337-18-4)
  • Structure: Nitro group (-NO₂) at the 4-position.
  • Reactivity : The nitro group’s strong electron-withdrawing nature may hinder chelation but could facilitate reduction reactions .

Key Comparative Analysis

Substituent Effects on Reactivity and Application
Compound Substituent Electronic Effect Synthetic Yield Primary Application
Target Compound (Dimethylsulfamoyl) -SO₂N(CH₃)₂ at 4-position Strongly electron-withdrawing Not Reported Catalysis (potential directing group)
2-Methylbenzamide (7) -CH₃ at 2-position Mild electron-donating 94% (acid chloride) Metal-catalyzed C-H functionalization
3-Fluorobenzamide -F at 3-position Electron-withdrawing Not Reported Medicinal chemistry (stability)
4-Methoxybenzamide (Vat Violet 18) -OCH₃ at 4-position Electron-donating Not Reported Textile dye
4-Nitrobenzamide -NO₂ at 4-position Strongly electron-withdrawing Not Reported Reactive intermediate
Role in Catalysis
  • The target compound’s sulfamoyl group could enhance metal coordination strength compared to methyl or methoxy groups. However, steric hindrance might reduce accessibility for catalytic sites.
  • Bis-benzamide derivatives (e.g., Vat Violet 18) show that multiple directing groups can enable complex coordination, but their bulk may limit reactivity .

Physicochemical Properties

  • Solubility : Methoxy and hydroxyl groups (e.g., in Vat Violet 18) improve aqueous solubility, whereas nitro and sulfamoyl groups may reduce it .
  • Thermal Stability: Electron-withdrawing groups (e.g., -NO₂, -SO₂N(CH₃)₂) generally increase thermal stability but may complicate purification.

Biological Activity

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N2O3S
  • Molecular Weight : 320.37 g/mol

The compound features a benzamide backbone with a dimethylsulfamoyl group and a dioxoanthracene moiety, which are crucial for its biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit enzymes linked to cancer progression, such as topoisomerases and proteases.
  • Antioxidant Properties : The presence of the anthracene moiety is associated with antioxidant activity, which may help in reducing oxidative stress in cells.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., breast cancer MCF-7 cells) demonstrated that the compound exhibits cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest (G2/M phase)
A54918Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Strains Tested : The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a moderate inhibitory effect with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 cells treated with the compound showed a significant reduction in cell viability over 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
  • Antimicrobial Efficacy : In a clinical setting, the compound was evaluated against multi-drug resistant strains of E. coli, demonstrating effective inhibition and suggesting potential for development as a therapeutic agent.

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